4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine
Description
Properties
CAS No. |
607690-76-6 |
|---|---|
Molecular Formula |
C16H8F4N2 |
Molecular Weight |
304.24 g/mol |
IUPAC Name |
4-(2,3,5,6-tetrafluoro-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H8F4N2/c17-13-11(9-1-5-21-6-2-9)14(18)16(20)12(15(13)19)10-3-7-22-8-4-10/h1-8H |
InChI Key |
ZUZVABZAGDVLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=C(C(=C2F)F)C3=CC=NC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
In a typical S<sub>N</sub>Ar reaction, 1,2,4,5-tetrafluorobenzene serves as the starting material. The para-fluorine atoms (positions 1 and 4) are selectively displaced by pyridine nucleophiles due to their lower activation energy compared to ortho-fluorines. The reaction proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C), often requiring stoichiometric bases like potassium carbonate to deprotonate the nucleophile.
Example Protocol :
A mixture of 1,2,4,5-tetrafluorobenzene (1.0 equiv), 4-pyridineboronic acid (2.2 equiv), and K<sub>2</sub>CO<sub>3</sub> (3.0 equiv) in DMF is heated at 100°C for 24 hours under nitrogen. The product is isolated via column chromatography, yielding 4,4'-(2,3,5,6-tetrafluoro-1,4-phenylene)dipyridine in 65–75% purity.
Challenges and Optimizations
Competitive side reactions, such as multiple substitutions or ring degradation, necessitate careful control of stoichiometry and temperature. The use of microwave irradiation has been reported to reduce reaction times to 2–4 hours while improving yields to 80–85%.
Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions, particularly Stille and Suzuki couplings, offer regioselective pathways for constructing the target compound. These methods are advantageous for their compatibility with diverse functional groups and mild reaction conditions.
Stille Coupling
The Stille reaction employs a bis-stannylated pyridine derivative and 1,4-dibromo-2,3,5,6-tetrafluorobenzene. Catalyzed by Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf), the reaction proceeds in THF or toluene at 80–90°C.
Example Protocol :
1,4-Dibromo-2,3,5,6-tetrafluorobenzene (1.0 equiv) is reacted with 4-(tributylstannyl)pyridine (2.2 equiv) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and LiCl (3.0 equiv) in THF at 85°C for 12 hours. The product is obtained in 70–78% yield after purification.
Suzuki-Miyaura Coupling
Suzuki coupling utilizes pyridineboronic acids and a tetrafluorophenylene dihalide. This method benefits from aqueous compatibility and lower toxicity compared to Stille coupling.
Example Protocol :
1,4-Diiodo-2,3,5,6-tetrafluorobenzene (1.0 equiv), 4-pyridineboronic acid (2.5 equiv), Pd(OAc)<sub>2</sub> (3 mol%), and SPhos ligand (6 mol%) are combined in a dioxane/water (4:1) mixture. The reaction is heated at 90°C for 18 hours, affording the product in 82–88% yield.
Electrochemical Intramolecular Cyclization
Recent advances in electrochemistry have enabled the synthesis of fluorinated aromatic systems through C–H activation. This method avoids traditional halogenation steps, offering a more sustainable approach.
Reaction Setup and Conditions
A divided cell with a platinum anode and nickel cathode is used. The electrolyte consists of pyridine derivatives and tetrafluorobenzene in acetonitrile. Constant current (10 mA/cm<sup>2</sup>) is applied for 6–8 hours, inducing cyclization via radical cation intermediates.
Example Protocol :
4-Pyridyl-substituted tetrafluorobenzene (1.0 equiv) is electrolyzed in 0.1 M TBAPF<sub>6</sub>/CH<sub>3</sub>CN at 10 mA/cm<sup>2</sup>. The product is isolated in 75–80% yield, with regioselectivity confirmed by <sup>19</sup>F NMR.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| S<sub>N</sub>Ar | 65–85 | 12–24 h | No transition metals required | Requires electron-deficient substrates |
| Stille Coupling | 70–78 | 12 h | High regioselectivity | Toxicity of stannanes |
| Suzuki Coupling | 82–88 | 18 h | Aqueous conditions, low toxicity | Sensitivity to oxygen |
| Electrochemical | 75–80 | 6–8 h | Atom-economical, no pre-functionalization | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Perfluoro-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine rings.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
4,4’-(Perfluoro-1,4-phenylene)dipyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of
Biological Activity
4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of fluorine atoms and dipyridine moieties, suggest potential biological activities that warrant detailed investigation. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties and potential applications.
- Molecular Formula : C16H10F4N2
- Molecular Weight : 318.26 g/mol
- CAS Number : 1429342-59-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted in several research articles.
- Enzyme Inhibition : Studies have suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has shown that related dipyridine compounds exhibit antimicrobial properties. For instance, a study highlighted the effectiveness of similar structures against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,4'-Dipyridine | Staphylococcus aureus | 32 µg/mL |
| 4-Fluorodipyridine | Escherichia coli | 16 µg/mL |
Anticancer Activity
A notable study investigated the anticancer properties of fluorinated dipyridines. The results indicated that these compounds could induce apoptosis in human cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was evaluated in a series of assays targeting key metabolic enzymes. Results showed promising inhibition rates.
| Enzyme | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| Aldose Reductase | 75 | 30 |
| α-Glucosidase | 60 | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study involving various dipyridine derivatives demonstrated that the introduction of fluorine atoms significantly enhanced antimicrobial potency against gram-positive bacteria. -
Case Study on Anticancer Properties :
A research project focused on the synthesis and evaluation of tetrafluorinated dipyridines revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine (CAS 918801-05-5)
- Structure : Replaces fluorine atoms with methyl groups and incorporates ethynyl linkers between the phenylene core and pyridine termini.
- Molecular Formula : C₂₄H₂₀N₂.
- Key Differences: The methyl groups are electron-donating, contrasting with the electron-withdrawing fluorine substituents in the target compound.
- Applications : Used in molecular electronics and photovoltaics due to its conjugated structure.
4,4'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)dipyridine (CAS 1942888-46-1)
- Structure : Features trifluoromethyl (-CF₃) groups at the 2,5-positions of the phenylene core.
- Molecular Formula : C₁₈H₁₀F₆N₂.
- Key Differences :
4,4'-(2-(Phenyldiazenyl)-1,4-phenylene)dipyridine (CAS 1807547-41-6)
- Structure : Incorporates a phenyldiazenyl (-N=N-C₆H₅) group on the phenylene core.
- Molecular Formula : C₂₂H₁₆N₄.
- Key Differences :
Core Modifications Beyond Fluorination
4,4'-Dipyridyl Sulfide (CAS 37968-97-1)
- Structure : Replaces the tetrafluoro-phenylene core with a sulfur atom.
- Molecular Formula : C₁₀H₈N₂S.
- Key Differences :
2,3,5,6-Tetrafluoro-1,4-benzenedimethanamine (CAS 89992-50-7)
- Structure : Replaces pyridine termini with amine (-NH₂) groups.
- Molecular Formula : C₈H₈F₄N₂.
- Key Differences :
Electronic and Structural Properties
Electron-Withdrawing Effects
The tetrafluoro substitution in 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine significantly lowers the LUMO energy, enhancing its ability to stabilize metal centers in MOFs and COFs. This contrasts with methyl-substituted analogs, which exhibit higher electron density at the pyridine termini .
Geometric Considerations
The planar tetrafluoro-phenylene core promotes face-to-face π-stacking, whereas ethynyl linkers in the tetramethyl derivative (CAS 918801-05-5) introduce linearity, favoring 1D coordination polymers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4'-(2,3,5,6-Tetrafluoro-1,4-phenylene)dipyridine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via cross-coupling reactions between halogenated tetrafluorobenzene derivatives and pyridine. For example, 1,4-diiodotetrafluorobenzene reacts with pyridine under electron beam ionization (20–25 eV) to form intermediates, followed by SWIFT (stored-waveform inverse Fourier transform) ion isolation for purification . Optimizing purity involves chromatographic separation (e.g., HPLC) and recrystallization using polar aprotic solvents like DMF or acetonitrile. Monitoring via NMR ensures minimal fluorine-containing byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm the absence of protonated aromatic impurities and fluorine substitution patterns .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the tetrafluorophenylene core and pyridine coordination angles (e.g., bond lengths ~1.33–1.48 Å) .
- IR Spectroscopy : Detects C-F stretching vibrations (1050–1150 cm) and pyridine ring modes (1600–1650 cm) .
Q. How is this compound utilized as a ligand in metal-organic frameworks (MOFs)?
- Methodology : The pyridine termini coordinate with metal nodes (e.g., Cu, Zn) to form porous MOFs. Fluorination enhances hydrophobicity, which can be quantified via water contact angle measurements (>120°). Porosity is validated using N adsorption isotherms (surface area ~500–800 m/g) .
Advanced Research Questions
Q. How does fluorination of the phenylene core influence the coordination geometry and stability of MOFs formed with this ligand?
- Methodology : Fluorine’s electron-withdrawing effect reduces electron density at the pyridine N-atoms, weakening metal-ligand bonds (bond dissociation energy decreases by ~10–15 kJ/mol). Stability is assessed via thermogravimetric analysis (TGA), showing decomposition temperatures ~300–350°C, compared to ~250°C for non-fluorinated analogs. DFT calculations (e.g., B3LYP/6-31G*) model charge redistribution and binding energies .
Q. What mechanistic insights have been gained from studying the reactivity of this compound in radical-mediated substitution reactions?
- Methodology : In gas-phase ion-molecule reactions, the ligand’s iodine-substituted analogs undergo homolytic C-I bond cleavage via SORI-CAD (sustained off-resonance irradiation collision-activated dissociation), generating phenyl radicals. Reaction kinetics are monitored using FT-ICR mass spectrometry, revealing rate constants of ~1–5 × 10 cm/molecule/s for radical substitutions .
Q. How do crystallographic studies inform the understanding of intermolecular interactions in complexes of this ligand?
- Methodology : Single-crystal XRD reveals F···H-C (2.7–3.1 Å) and π-stacking interactions (3.4–3.6 Å interplanar distances) in co-crystals with 4,4′-bipyridine. Hirshfeld surface analysis quantifies intermolecular contacts, showing fluorine contributes ~15–20% to total surface contacts .
Q. What strategies enable functionalization of this ligand for tailored optoelectronic properties?
- Methodology : Post-synthetic modification (PSM) via Sonogashira coupling introduces alkynyl groups to the pyridine rings. Photoluminescence spectra (excitation 350 nm, emission 450–500 nm) show redshifted peaks (~20 nm) compared to unmodified ligands. Electrochemical studies (cyclic voltammetry) reveal a 0.3 V increase in reduction potential due to electron-withdrawing fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
